molecular formula C12H16N2O4 B2407545 Tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate CAS No. 2445793-17-7

Tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate

Cat. No.: B2407545
CAS No.: 2445793-17-7
M. Wt: 252.27
InChI Key: VGFPTSFYAMRUEH-UHFFFAOYSA-N
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Scientific Research Applications

This compound has gained significant attention in scientific research due to its potential biological activity. It is used in various fields, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .

Comparison with Similar Compounds

Tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and potential biological activity .

Properties

IUPAC Name

tert-butyl 3-(2,5-dioxopyrrol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-6-8(7-13)14-9(15)4-5-10(14)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFPTSFYAMRUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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